molecular formula C38H41NO5 B592807 CAY10599 CAS No. 1143573-33-4

CAY10599

Cat. No.: B592807
CAS No.: 1143573-33-4
M. Wt: 591.748
InChI Key: JWJGBYOYIUOQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10599 is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), demonstrating high selectivity for this nuclear receptor subtype. In transactivation assays, it activates PPARγ with an EC50 of 0.05 µM, while showing significantly lower potency for PPARα (EC50 = 3.99 µM) and PPARδ (EC50 >10 µM), highlighting its subtype specificity . This selective action makes this compound a valuable pharmacological tool for researching PPARγ-mediated pathways in various disease models. Research indicates its relevance in metabolic studies, as it has been identified among compounds with anti-diabetic potential . In line with this, this compound has been utilized in scientific investigations to dissect the mechanisms of insulin-sensitizing drugs and to study the role of PPARγ in processes such as liver progenitor cell differentiation and regeneration . By providing a selective means to modulate PPARγ signaling, this compound aids in elucidating the receptor's function in glucose metabolism, cell differentiation, and energy homeostasis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1143573-33-4

Molecular Formula

C38H41NO5

Molecular Weight

591.748

IUPAC Name

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid

InChI

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)

InChI Key

JWJGBYOYIUOQEB-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O

Synonyms

2-[[1-[3-[4-([1,1/'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid

Origin of Product

United States

Molecular and Cellular Mechanisms of Cay10599 Action

CAY10599 as a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist

Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear receptor superfamily. They play crucial roles in regulating gene expression involved in metabolism, cell differentiation, and inflammation. glpbio.commdpi.com There are three main isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. mdpi.comrxlist.com this compound functions as an agonist, meaning it binds to and activates a specific PPAR isoform. justia.com

Agonistic Profile and Receptor Binding Characteristics

This compound has been identified as an agonist of peroxisome proliferator-activated receptor γ (PPARγ). caymanchem.com Studies utilizing transactivation assays have determined its half-maximal effective concentration (EC₅₀) for PPARγ to be 0.05 µM. caymanchem.com This indicates that a relatively low concentration of this compound is sufficient to achieve half of its maximal activation effect on PPARγ. PPARs, including PPARγ, function by binding as heterodimers with the retinoid X receptor (RXRs) to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. glpbio.com Upon ligand binding, the PPAR-RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressor complexes and the recruitment of coactivators. caymanchem.com This process ultimately enhances the initiation of transcription of target genes. glpbio.comcaymanchem.com

Differentiation from PPARα and PPARδ Ligands in Receptor Activation

A key characteristic of this compound is its selectivity for PPARγ over the other two isoforms, PPARα and PPARδ. caymanchem.com In transactivation assays, this compound demonstrated significantly higher EC₅₀ values for PPARα and PPARδ compared to PPARγ. caymanchem.com The EC₅₀ for PPARα was measured at 3.99 µM, while for PPARδ, it was greater than 10 µM. caymanchem.com This substantial difference in potency highlights this compound's preferential binding and activation of PPARγ, distinguishing its pharmacological profile from ligands that target PPARα or PPARδ, or are pan-PPAR agonists. rxlist.comwikipedia.orgiqirvohcp.com

The distinct roles of PPAR isoforms underscore the importance of selective agonists. PPARα is primarily involved in fatty acid catabolism and is abundant in tissues with high metabolic rates like the liver, kidney, and heart. mdpi.comcaymanchem.com PPARδ is ubiquitously expressed and plays a role in fatty acid metabolism and thermogenesis. mdpi.comrxlist.com PPARγ is predominantly found in adipose tissue and macrophages and is crucial for adipogenesis, glucose homeostasis, and inflammatory responses. mdpi.comrxlist.com The selective agonism of PPARγ by this compound suggests its effects are primarily mediated through pathways regulated by this specific isoform.

A comparative study using zebrafish models of liver regeneration demonstrated that treatment with GW7647, a potent PPARα agonist, enhanced the expression of hepatocyte markers. researchgate.netnih.gov In contrast, treatment with this compound, at a concentration of 7 µM, did not enhance the expression of Bhmt, another hepatocyte marker, in the same model. nih.govresearchgate.net This finding supports the differential activation profiles of PPARα agonists like GW7647 and the PPARγ agonist this compound in specific cellular contexts.

Here is a table summarizing the agonistic profile of this compound:

PPAR IsoformEC₅₀ (µM) in Transactivation AssaySelectivity
PPARγ0.05Selective
PPARα3.99Lower Potency
PPARδ>10Much Lower Potency

Downstream Signaling Pathway Modulation by this compound

The activation of PPARγ by this compound initiates a cascade of events that modulate various downstream signaling pathways, ultimately influencing gene expression and cellular functions.

Regulation of Gene Expression Profiles

As a PPARγ agonist, this compound influences gene expression by promoting the transcription of genes containing PPREs in their regulatory regions. glpbio.comcaymanchem.com PPARγ activation is known to regulate genes involved in lipid and glucose metabolism, adipocyte differentiation, and inflammatory responses. wikipedia.orgmdpi.com The specific gene expression changes induced by this compound would be dependent on the cell type and the presence of coactivators and corepressors. caymanchem.com While specific comprehensive gene expression profiles modulated solely by this compound are not extensively detailed in the provided context, its action as a PPARγ agonist implies its involvement in the transcriptional regulation characteristic of this nuclear receptor.

Interaction with Specific Intracellular Signaling Cascades (e.g., YAP signaling)

Research indicates that PPAR agonists can interact with and modulate other intracellular signaling cascades. One such pathway is the Hippo/YAP signaling pathway, which plays critical roles in organ size control, cell proliferation, differentiation, and apoptosis. nih.gov Studies in zebrafish models of liver regeneration have explored the interplay between PPARs and YAP signaling. researchgate.netnih.govpitt.edu While PPARα activation has been shown to suppress YAP signaling in liver progenitor cells, leading to enhanced differentiation, this compound treatment did not enhance the expression of a hepatocyte marker in this context, suggesting a different or absent interaction with YAP signaling compared to PPARα agonists in this specific model. researchgate.netnih.govresearchgate.netpitt.edu This highlights that the interaction with other signaling cascades can be isoform-specific and dependent on the cellular context.

This compound's Influence on Cellular Processes In Vitro

In vitro studies provide valuable insights into the direct effects of this compound on various cellular processes. Research has shown that this compound can induce apoptosis in certain cell lines. Specifically, this compound was found to induce apoptosis in HL-60R cells, a cell line exhibiting a multidrug-resistance phenotype. caymanchem.com The half-maximal inhibitory concentration (IC₅₀) for inducing apoptosis in HL-60R cells was reported as 30 nM. caymanchem.com This suggests a potential role for this compound in overcoming drug resistance in certain cellular contexts by promoting programmed cell death.

Another area of in vitro investigation involves the effect of this compound on myogenesis, the process of muscle cell differentiation. Studies using C2C12 myoblasts, a commonly used cell line for studying myogenesis, have explored the influence of PPARγ agonists. frontiersin.org While the provided information indicates that intracellular PPARγ levels are crucial for myogenesis and that elevated PPARγ can inhibit cell differentiation, the direct influence of this compound on myogenesis in C2C12 cells is not explicitly detailed in terms of promoting or inhibiting differentiation. frontiersin.org However, given its role as a PPARγ agonist, it is plausible that this compound could influence myogenesis in a manner consistent with PPARγ activation in this cell line.

Furthermore, this compound has been used in studies investigating glucose-induced insulin (B600854) secretion in isolated rat islets and INS832/13 β-cells. nih.govdiabetesjournals.org In these studies, this compound, even at a concentration 600 times its EC₅₀ for PPARγ transactivation, did not alter glucose-induced insulin secretion or KCl-induced insulin release. nih.gov This suggests that the acute effects of certain compounds on insulin secretion may be independent of PPARγ activation, and this compound, despite being a potent PPARγ agonist, does not acutely influence insulin secretion in these specific in vitro models. nih.gov

Here is a table summarizing some in vitro effects of this compound:

Cellular ProcessCell Line / ModelObserved EffectConcentration / EC₅₀/IC₅₀Citation
Apoptosis InductionHL-60R cellsInduces apoptosisIC₅₀ = 30 nM caymanchem.com
MyogenesisC2C12 myoblastsPotential influence via PPARγ (details not fully provided)Not specified frontiersin.org
Glucose-induced Insulin SecretionIsolated rat islets, INS832/13 β-cellsNo alteration600x PPARγ EC₅₀ nih.gov

Based on the conducted research, specific detailed information directly linking the chemical compound this compound to the modulation of cellular differentiation (myogenesis, hepatocyte differentiation), effects on metabolic regulation in cell models (glucose metabolism, lipid homeostasis), and impact on cellular secretion and function (insulin secretion in pancreatic beta cells) within the scope of the provided outline was not found in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the molecular and cellular mechanisms of this compound action as specified in the outline, based on the available information from the search. The search results provided general information about these biological processes and the effects of other compounds or factors, but not specifically this compound.

The PubChem CID for this compound is 42626030 nih.gov.

Preclinical in Vivo Investigations of Cay10599

Studies in Zebrafish Models

Zebrafish (Danio rerio) serve as a valuable model organism in regenerative medicine due to their remarkable capacity for tissue and organ regeneration, including the liver. frontiersin.org Their genetic conservation with humans and the ability to observe developmental processes make them suitable for studying liver regeneration mechanisms. frontiersin.org

CAY10599's Role in Liver Progenitor Cell-Mediated Liver Regeneration

Research using zebrafish models has explored the role of PPARα activation in promoting liver progenitor cell (LPC)-mediated liver regeneration. researchgate.netnih.gov this compound, identified as a potent PPARγ agonist, was used in studies investigating LPC-to-hepatocyte differentiation in a zebrafish model, specifically the Tg(fabp10a:pt-β-catenin) line. researchgate.netnih.gov This model is characterized by hepatocyte senescence and apoptosis, which triggers LPC activation and subsequent differentiation into hepatocytes to restore liver function. nih.gov

In this model, treatment with the potent PPARα agonist GW7647 enhanced LPC-to-hepatocyte differentiation. researchgate.netnih.gov To investigate if a PPARγ agonist had a similar effect, Tg(fabp10a:pt-β-catenin) larvae were treated with this compound. nih.gov Unlike the PPARα agonist GW7647, treatment with 7 μM this compound did not enhance the expression of Bhmt, a hepatocyte marker, in the livers of these zebrafish larvae. researchgate.netnih.gov This finding suggests that this compound, acting as a PPARγ agonist, did not promote LPC-to-hepatocyte differentiation in this specific zebrafish model of liver regeneration under the tested conditions, distinguishing its effect from that of a PPARα agonist. nih.gov

Analysis of Hepatic Marker Expression and Differentiation Pathways

Studies in zebrafish have utilized the analysis of hepatic and biliary epithelial cell (BEC) marker expression to assess the differentiation pathways during liver regeneration. In the Tg(fabp10a:pt-β-catenin) zebrafish model, treatment with the PPARα agonist GW7647 led to enhanced expression of hepatocyte markers such as cyp7a1, gc, ces2, and serpina1, while reducing the expression of BEC markers like epcam and her9. researchgate.netnih.gov This pattern indicated enhanced LPC-to-hepatocyte differentiation. nih.gov

Table 1: Effect of PPAR Agonists on Bhmt Expression in Zebrafish Livers

Treatment (Concentration)Effect on Bhmt ExpressionPPAR Agonist Type
GW7647 (1 μM)EnhancedPPARα
This compound (7 μM)Not EnhancedPPARγ

*Based on immunofluorescence images showing Bhmt expression in 15-dpf Tg(fabp10a:pt-β-catenin) livers researchgate.netnih.gov.

Investigations in Mammalian Animal Models (e.g., Rodent Models)

Despite searching available scientific literature, no specific preclinical in vivo investigation data for this compound in mammalian animal models concerning metabolic homeostasis (e.g., glucose regulation, insulin (B600854) dynamics), comparative analysis with other PPAR agonists in animal systems, or applications in animal models for specific disease research (e.g., Type 2 Diabetes, Cataract) were found within the scope of this review.

Research Methodologies and Analytical Approaches for Cay10599 Studies

Spectroscopic and Chromatographic Techniques in CAY10599 Analysis

Spectroscopic and chromatographic methods are fundamental to the chemical analysis of this compound, ensuring its identity, purity, and quantification in various matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is a particularly powerful technique for these purposes. researchgate.netrug.nl

In a typical workflow, this compound would be separated from a complex mixture using a reversed-phase HPLC column. The separation is based on the differential partitioning of the analyte between the mobile phase (often a mixture of water and an organic solvent like acetonitrile) and the stationary phase (a nonpolar C18 column). uab.edu Following chromatographic separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, which can be readily ionized in solution. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the sensitive and selective detection of the compound. For quantitative analysis in biological samples, such as plasma or tissue homogenates, a stable isotope-labeled internal standard of this compound would ideally be used to ensure accuracy and precision. rsc.orgnih.gov The method would be validated for linearity, accuracy, precision, and the lower limit of quantification. rsc.org

Table 1: General Parameters for LC-MS Analysis of this compound

ParameterDescription
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase (e.g., C18)
Mobile Phase Gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
Ionization Electrospray Ionization (ESI)
Detection Mass Spectrometry (MS or MS/MS)
Application Purity assessment, quantification in biological matrices

Reporter Gene Assays for PPARγ Activity Assessment

Reporter gene assays are a cornerstone in determining the biological activity of this compound as a PPARγ agonist. These cell-based assays provide a quantitative measure of the compound's ability to activate the PPARγ receptor and initiate the transcription of its target genes. The most common format for this is a luciferase-based reporter assay. researchgate.netbpsbioscience.com

In this system, cells (e.g., HEK293 or Cos-7) are engineered to express two key components: the human PPARγ protein and a reporter gene construct. researchgate.netnih.gov The reporter construct contains a promoter with multiple copies of the PPAR response element (PPRE) upstream of a gene encoding a reporter protein, typically firefly luciferase. indigobiosciences.com When this compound is added to the cells, it binds to and activates the PPARγ receptor. This activated receptor then binds to the PPREs in the reporter construct, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the amount of luciferase expressed, which in turn reflects the level of PPARγ activation by this compound. caymanchem.com

Data from such assays are used to generate dose-response curves and calculate the half-maximal effective concentration (EC50), which is a measure of the compound's potency. For this compound, it has been determined to be a potent PPARγ agonist with an EC50 of 0.05 µM in a transactivation assay. researchgate.net Furthermore, the selectivity of this compound can be assessed by running similar assays with cells expressing PPARα and PPARδ; this compound is significantly less potent at these isoforms, with EC50 values of 3.99 µM and >10 µM, respectively. researchgate.net

Table 2: this compound Activity in PPAR Transactivation Assays

PPAR IsoformEC50 (µM)
PPARγ0.05
PPARα3.99
PPARδ>10

Advanced Imaging and Histological Techniques in Animal Models

While specific studies employing advanced imaging and histological techniques on this compound are not prevalent in the literature, these methods are crucial for understanding the in vivo effects of PPARγ agonists. nih.govresearchgate.net Techniques such as immunofluorescence and in situ hybridization would be invaluable in animal models of diseases like diabetes or inflammation to study the effects of this compound treatment.

Immunofluorescence could be used on tissue sections (e.g., adipose tissue, liver, or inflamed tissue) from animal models treated with this compound to visualize the expression and localization of PPARγ itself, or of proteins known to be up- or down-regulated by PPARγ activation. This would provide spatial information on the compound's target engagement and downstream effects within the tissue architecture.

In situ hybridization is another powerful technique that could be applied to localize and quantify the expression of specific messenger RNA (mRNA) transcripts of PPARγ target genes within cells and tissues. nih.gov This would allow researchers to identify the specific cell types that are responding to this compound treatment and to what extent target gene expression is altered in a particular anatomical context.

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the cellular mechanisms through which this compound exerts its effects by activating PPARγ. Key methods include gene expression analysis and Western blotting.

Gene expression analysis, often performed using quantitative real-time polymerase chain reaction (qRT-PCR), is used to measure changes in the mRNA levels of PPARγ target genes following treatment with this compound. For example, studies on other PPARγ agonists have shown the up-regulation of genes involved in fatty acid metabolism, such as CD36 and Carnitine Palmitoyltransferase 1 (CPT1). nih.gov By treating cells or tissues with this compound and then quantifying the mRNA levels of such genes, researchers can confirm the compound's engagement with the PPARγ pathway and identify novel downstream targets. plos.orgmdpi.com

Western blotting is a protein analysis technique used to detect and quantify specific proteins in a sample. In the context of this compound research, Western blotting could be used to measure the protein levels of PPARγ target genes to confirm that the changes observed at the mRNA level translate to changes in protein expression. nih.gov Additionally, it can be used to assess the phosphorylation status of key signaling proteins. For instance, PPARγ activation is known to have anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway. nih.gov Western blotting for proteins like IκBα, an inhibitor of NF-κB, can be used to assess the activation state of this pathway in response to this compound. nih.gov

Computational Modeling and In Silico Approaches for Receptor-Ligand Interactions

Computational modeling and in silico approaches are powerful tools for understanding and predicting the interaction between this compound and the PPARγ receptor at a molecular level. nih.gov Molecular docking is a primary technique used in this context. researchgate.net This method predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the ligand-binding domain of PPARγ) to form a stable complex. The process involves placing the this compound molecule in various conformations within the binding pocket of a three-dimensional crystal structure of PPARγ and calculating the binding energy for each pose. banglajol.info The pose with the lowest binding energy is considered the most likely binding mode. nih.gov

These docking studies can reveal key amino acid residues in the PPARγ ligand-binding pocket that form hydrogen bonds or hydrophobic interactions with this compound, which are critical for its agonist activity. researchgate.net Following docking, molecular dynamics (MD) simulations can be performed. researchgate.net MD simulations provide a more dynamic picture of the receptor-ligand complex over time, allowing for the assessment of the stability of the predicted binding mode and the conformational changes induced in the receptor upon ligand binding. researchgate.netnih.gov These in silico methods are valuable for rationalizing the high potency and selectivity of this compound and can guide the design of new, improved PPARγ modulators. nih.gov

In Vitro Enzyme Inhibition Assays and Kinetic Analysis

While this compound is primarily characterized as a PPARγ agonist, in vitro enzyme inhibition assays are a standard component of pharmacological profiling to assess a compound's specificity and potential off-target effects. mdpi.com These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The general principle involves incubating the enzyme with its substrate in the presence and absence of the test compound (this compound). The rate of the enzymatic reaction is measured, often by monitoring the change in absorbance or fluorescence of a product over time. youtube.com

If this compound were to be screened for inhibitory activity, it would be tested against a panel of enzymes, particularly those involved in drug metabolism (e.g., cytochrome P450 enzymes) or those with structural similarity to PPARγ. If inhibition is observed, further kinetic analysis would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). This involves measuring the reaction rate at various substrate and inhibitor concentrations and fitting the data to enzyme kinetic models, such as the Michaelis-Menten equation. mdpi.com To date, the publicly available literature primarily focuses on the agonist properties of this compound at the PPARγ receptor, and it is not widely characterized as an enzyme inhibitor.

Emerging Research Directions and Potential Academic Applications

CAY10599 in the Context of Regenerative Medicine Research

Regenerative medicine is a field focused on developing therapies to repair or replace damaged tissues and organs. Research in this area explores novel technologies, stem cell applications, and approaches to stimulate the body's own repair mechanisms. polscientific.comki.sescienceopen.comgatech.edu this compound has appeared in studies related to regenerative processes, specifically in the context of liver regeneration research. One study utilized this compound in experiments investigating PPARα activation and its role in promoting liver progenitor cell-mediated liver regeneration in zebrafish. researchgate.net The study examined the effects of compounds like this compound and GW7647 on the expression of markers associated with hepatocytes and biliary epithelial cells in zebrafish livers. researchgate.net Immunofluorescence imaging was used to show the expression of Bhmt in livers treated with this compound or GW7647. researchgate.net This indicates that this compound is being used as a tool in academic research to probe mechanisms involved in tissue regeneration.

Exploration of this compound's Role in Metabolic Pathway Modulation

Metabolic pathways are complex networks of biochemical reactions essential for life, and their modulation is a key area of research in understanding and treating various diseases, including metabolic disorders and cancer. wjgnet.comfrontiersin.orgresearchgate.netnih.govmdpi.com this compound has been identified as a compound present in fresh and fermented pomegranate juice that exhibits anti-diabetic potential. researchgate.netnih.govresearchgate.net This suggests a potential role for this compound in influencing metabolic processes related to glucose homeostasis. While the precise mechanisms by which this compound might modulate specific metabolic pathways require further investigation, its presence in natural products with observed anti-diabetic effects points towards a possible interaction with metabolic regulatory networks. Research into the anti-diabetic compounds found in pomegranate juice, including this compound, has shown a reduction in blood plasma glucose levels in studies. researchgate.netnih.govresearchgate.net

Investigation of this compound as a Biochemical Probe for PPARγ Pathway Elucidation

The PPARγ pathway is a significant target in metabolic research, particularly concerning conditions like diabetes and inflammation. nih.gov PPARγ is a nuclear receptor that plays a master regulatory role in adipocyte differentiation and is involved in regulating adipogenic and lipogenic pathways. nih.gov Research utilizes biochemical probes to selectively interact with and study specific molecular targets and pathways. nih.gov this compound is listed as a PPARα agonist, although some research contexts associate it with PPARγ due to the close relationship and overlapping functions of PPAR subtypes. nih.gov Studies investigating the biochemical and structural basis of PPARγ modulation employ various compounds as probes to understand receptor interactions and downstream signaling. nih.gov While the primary classification of this compound is as a PPARα agonist, its use in research that also references PPARγ pathways suggests its potential application as a biochemical tool to help differentiate or understand the roles of different PPAR subtypes or the interplay between them. The use of chemical probes, such as this compound in relevant studies, aids in validating structural models and gaining mechanistic insights into pharmacological modulation of nuclear receptors like PPARγ. nih.gov

Future Theoretical and Experimental Research Trajectories for this compound

Future research on this compound could theoretically and experimentally expand upon its observed properties and associations. Given its identification in natural products with anti-diabetic activity, further experimental studies could focus on elucidating the specific metabolic pathways it influences and the molecular mechanisms involved. This could include in vitro and in vivo studies to determine its effects on glucose uptake, insulin (B600854) signaling, lipid metabolism, and adipogenesis. nih.govmdpi.comnih.gov

The use of this compound as a biochemical probe could be further developed to investigate the intricacies of PPARα and potentially PPARγ signaling, including its binding characteristics, downstream gene regulation, and interactions with co-regulators. nih.govnih.gov Theoretical modeling and computational studies could complement experimental work to predict this compound's interactions with nuclear receptors and other potential targets.

In the context of regenerative medicine, future research could explore whether this compound's observed effects in liver regeneration models extend to other tissue types and investigate the underlying cellular and molecular mechanisms. polscientific.comki.sescienceopen.comgatech.eduresearchgate.net This could involve studies on stem cell differentiation, proliferation, and tissue repair processes in various model systems. ucsd.edu

Furthermore, the identification of this compound in fermented products suggests potential research into the impact of fermentation processes on its concentration and activity, as well as exploring other natural sources where it might be present. researchgate.netnih.govresearchgate.net Future theoretical trajectories could involve exploring potential structural modifications of this compound to enhance its activity or specificity towards particular targets or metabolic pathways, guided by structure-activity relationship studies.

Q & A

Q. What experimental approaches are recommended to validate CAY10599’s mechanism of action as a PPARγ agonist?

To confirm this compound’s PPARγ agonism, use competitive receptor-binding assays (e.g., fluorescence polarization or radioligand displacement) to measure binding affinity (Kd). Pair this with PPARγ-responsive luciferase reporter assays in cell lines (e.g., HEK293T) and validate via gene knockout models (e.g., CRISPR/Cas9-mediated PPARγ deletion) to assess dependency . Include positive controls like rosiglitazone and negative controls (vehicle-only) to benchmark activity .

Q. How should researchers select appropriate in vitro and in vivo models for studying this compound’s metabolic effects?

For in vitro studies, prioritize adipocyte differentiation models (e.g., 3T3-L1 cells) to assess lipid accumulation and glucose uptake. For in vivo work, use diet-induced obesity (DIO) murine models to evaluate insulin sensitivity and lipid profiles. Ensure metabolic endpoints (e.g., HOMA-IR, plasma triglycerides) align with PPARγ’s role in glucose/lipid homeostasis. Document strain-specific responses and standardize feeding protocols to reduce variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different PPARγ-dependent pathways?

Contradictions may arise from tissue-specific PPARγ activation or off-target effects. Conduct pathway enrichment analysis (e.g., RNA-seq) to compare gene expression profiles in distinct tissues (adipose vs. liver). Use isoform-selective inhibitors (e.g., T0070907 for PPARγ) to isolate target-specific effects. Additionally, perform dose-response studies to identify non-monotonic effects and validate findings across multiple experimental replicates .

Q. What methodological strategies optimize this compound’s pharmacokinetic (PK) profiling in preclinical studies?

Use LC-MS/MS for quantifying this compound plasma/tissue concentrations, with calibration curves validated per FDA bioanalytical guidelines. Assess bioavailability via IV and oral dosing in rodents, calculating AUC0–24h and half-life (t1/2). For tissue distribution, homogenize organs (e.g., liver, adipose) and apply matrix-matched standards to correct for extraction efficiency. Monitor metabolite formation (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .

Q. How should researchers design experiments to evaluate this compound’s selectivity over other PPAR isoforms (α/δ)?

Use TR-FRET (time-resolved fluorescence energy transfer) assays with recombinant PPARα, δ, and γ ligand-binding domains. Compare this compound’s EC50 across isoforms and compute selectivity ratios. Cross-validate with transcriptional activation assays in cells expressing PPARα/δ-specific reporters (e.g., GAL4-PPAR chimeras). Include structural analysis (e.g., molecular docking) to identify binding motifs driving selectivity .

Q. What statistical methods are appropriate for analyzing dose-dependent and time-course data in this compound studies?

Apply nonlinear regression (e.g., log[agonist] vs. response) for EC50/IC50 calculations. For longitudinal data (e.g., glucose tolerance over weeks), use mixed-effects models to account for inter-subject variability. Adjust for multiple comparisons (e.g., Bonferroni correction) when testing multiple endpoints. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. How can multi-omics data be integrated to elucidate this compound’s downstream signaling networks?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to map PPARγ-regulated pathways. Prioritize overlapping hits across omics layers and validate via siRNA knockdown or pharmacological inhibition. Employ weighted gene co-expression networks (WGCNA) to identify hub genes driving phenotypic outcomes .

Guidance for Methodological Rigor

  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing anesthesia, euthanasia, and blinding protocols .
  • Data Transparency : Deposit raw data (e.g., RNA-seq FASTQ files) in public repositories (NCBI GEO) and provide accession numbers in publications .
  • Ethical Compliance : For studies involving animal models, include IACUC approval codes and justify sample sizes via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.